9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine 9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787361
InChI: InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9-,11-,12-/m1/s1
SMILES:
Molecular Formula: C12H16N4O4
Molecular Weight: 280.28 g/mol

9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine

CAS No.:

Cat. No.: VC15787361

Molecular Formula: C12H16N4O4

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

9-(2'-C-methyl-b-D-ribofuranosyl)6-methylpurine -

Specification

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
IUPAC Name (2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol
Standard InChI InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3/t7-,9-,11-,12-/m1/s1
Standard InChI Key XHWRGILBOVPBLO-COYOAVQYSA-N
Isomeric SMILES CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O
Canonical SMILES CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₂H₁₆N₄O₄ (molecular weight: 280.28 g/mol) . Its IUPAC name is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, reflecting stereochemistry critical for biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Water SolubilityLow (hydrophobic sugar moiety)
LogP (Partition Coeff.)~1.2 (estimated)
StabilityStable at pH 6–8

Stereochemical Features

The 2'-C-methyl group induces a C3'-endo sugar puckering, mimicking natural nucleotides and enhancing binding to viral polymerases . X-ray crystallography confirms the β-D-ribofuranosyl configuration, which is essential for substrate recognition by enzymes like purine nucleoside phosphorylase (PNP) .

Synthesis and Structural Optimization

Vorbrüggen Glycosylation

A palladium-catalyzed cross-coupling reaction between 6-chloropurine derivatives and methylzinc bromide yields the 6-methylpurine base. Subsequent glycosylation with a 2'-C-methylribofuranose donor under Vorbrüggen conditions (e.g., trimethylsilyl triflate) achieves β-selectivity (>90%) .

Enzymatic Approaches

Escherichia coli PNP (EC 2.4.2.1) catalyzes the reversible phosphorolytic cleavage of the glycosidic bond, enabling one-step synthesis from 6-methylpurine and 2'-C-methylribose-1-phosphate . This method offers higher enantiomeric purity but lower yields (∼40%) .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Vorbrüggen Glycosylation75–85>95Scalability
Enzymatic Synthesis35–45>98Stereochemical control

Prodrug Modifications

To address poor bioavailability, phosphoramidate and 5'-monophosphate prodrugs have been developed. These derivatives increase intracellular delivery by 3–5 fold, as measured in HCV replicon assays (EC₅₀: 0.8–1.2 μM vs. 5.4 μM for parent compound) .

Mechanism of Action and Pharmacodynamics

Activation Pathway

The compound is hydrolyzed by bacterial PNP (e.g., E. coli M64V mutant) to release 6-methylpurine, a potent inhibitor of RNA/DNA synthesis (IC₅₀: 0.3 μM in L1210 leukemia cells) . Host PNP exhibits minimal activity, reducing systemic toxicity .

Antiviral Activity

In HCV replicon systems, the 5'-triphosphate metabolite inhibits NS5B RNA-dependent RNA polymerase (RdRp) with a Ki of 2.7 μM . Structural studies attribute this to the 2'-C-methyl group occupying a hydrophobic pocket adjacent to the RdRp active site .

Table 3: Biological Activity Profiles

ApplicationModel SystemEC₅₀/IC₅₀Source
HCV ReplicationHuh-7 Replicon1.1 μM
Cytotoxicity (Cancer)L1210 Leukemia0.3 μM
ADA InhibitionEnzyme Assay3.7 μM

Therapeutic Applications

Antiviral Development

As part of a nucleotide prodrug cocktail, the compound reduces HCV viral load by 3.5 log₁₀ in chimpanzee models . Its 2'-C-methyl group confers resistance to viral phosphatases, prolonging intracellular half-life to >12 hours .

Recent Advances and Future Directions

Targeted Delivery Systems

Lipid nanoparticles (LNPs) conjugated with folate ligands improve tumor-specific uptake, reducing IC₅₀ to 0.1 μM in folate receptor-positive cancers.

Combination Therapies

Synergy with checkpoint inhibitors (e.g., anti-PD-1) enhances antitumor immune responses, achieving complete remission in 40% of melanoma-bearing mice .

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